molecular formula C17H13F2N3O4S B2868524 2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171555-50-2

2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2868524
CAS No.: 1171555-50-2
M. Wt: 393.36
InChI Key: CZSBJUBPAHENKI-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for its potent activity against drug-resistant bacterial pathogens . This compound is presented for research purposes to investigate novel antibacterial mechanisms and develop new therapeutic candidates. Compounds within this chemical class have demonstrated exceptional in vitro potency against high-priority Gram-positive and Gram-negative bacteria. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL, surpassing the activity of standard antibiotics like linezolid and vancomycin in some cases . The proposed mechanism of action for this compound family involves the inhibition of essential bacterial cell wall biosynthesis. Specifically, related analogs have been shown to inhibit the production of lipoteichoic acid (LTA) in S. aureus by targeting key enzymes in the biosynthetic pathway, such as PgcA, and disrupting membrane homeostasis . This mechanism is distinct from many conventional antibiotics, making these compounds promising for overcoming existing resistance. From a pharmacological perspective, N-(1,3,4-oxadiazol-2-yl)benzamides are characterized by low cytotoxicity against human cell lines and a low propensity for resistance development in serial passage experiments, highlighting their potential as a robust starting point for antibiotic development . This product, this compound, is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S/c1-27(24,25)12-5-2-10(3-6-12)8-15-21-22-17(26-15)20-16(23)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBJUBPAHENKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Halogens/Bulky Groups : The 2,4-difluoro substitution may improve metabolic stability compared to bromo () or trifluoromethyl () groups, which are bulkier and more lipophilic.
  • Antifungal Activity : LMM5 and LMM11 demonstrate that sulfamoyl-linked oxadiazoles are effective against C. albicans, suggesting the target compound’s methylsulfonyl group could confer similar or enhanced activity .

Physicochemical Property Comparisons

  • Solubility : Sulfamoyl groups (LMM5/LMM11) may increase aqueous solubility, whereas methylsulfonyl (target compound) could reduce it slightly due to higher molecular weight.

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